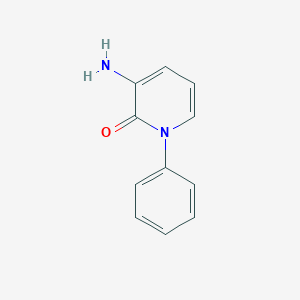
3-Amino-1-phenyl-2(1H)-pyridinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-1-phenyl-1,2-dihydropyridin-2-one is a heterocyclic compound with a pyridinone core structure. It is known for its potential biological activities and has been studied for various applications in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-phenyl-1,2-dihydropyridin-2-one typically involves the transformation of 3-nitro- and 3-cyanopyridin-2-ones . One common method includes the reduction of 3-nitropyridin-2-one to form the corresponding amino derivative. The reaction conditions often involve the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity.
化学反応の分析
Types of Reactions
3-amino-1-phenyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include N-oxides, substituted pyridinones, and reduced amino derivatives .
科学的研究の応用
3-amino-1-phenyl-1,2-dihydropyridin-2-one has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery.
作用機序
The mechanism of action of 3-amino-1-phenyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. For instance, its derivatives act as noncompetitive antagonists of AMPA receptors, which are involved in excitatory neurotransmission in the central nervous system . This interaction inhibits the receptor’s activity, leading to potential therapeutic effects in conditions like epilepsy.
類似化合物との比較
Similar Compounds
Perampanel: A noncompetitive AMPA receptor antagonist with a similar pyridinone core structure.
Amrinone: A compound with a pyridinone structure used as a cardiotonic agent.
3-amino-1-(oxan-4-yl)-1,2-dihydropyridin-2-one: Another derivative with potential biological activities.
Uniqueness
3-amino-1-phenyl-1,2-dihydropyridin-2-one is unique due to its specific substitution pattern on the pyridinone ring, which imparts distinct biological activities and chemical reactivity compared to other pyridinone derivatives .
特性
分子式 |
C11H10N2O |
|---|---|
分子量 |
186.21 g/mol |
IUPAC名 |
3-amino-1-phenylpyridin-2-one |
InChI |
InChI=1S/C11H10N2O/c12-10-7-4-8-13(11(10)14)9-5-2-1-3-6-9/h1-8H,12H2 |
InChIキー |
NLPLDJZVLWOIDB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C=CC=C(C2=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




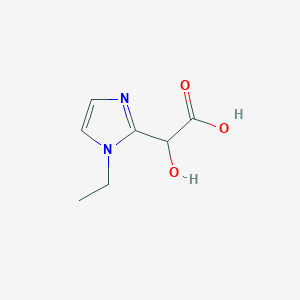
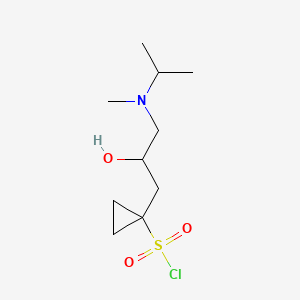
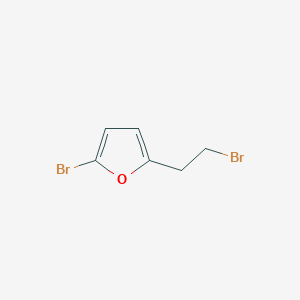

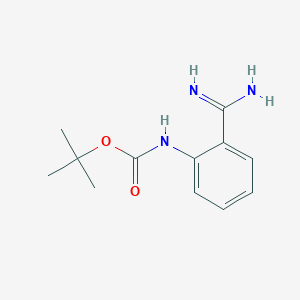
![(1S,5S,8R)-2-Azabicyclo[3.3.1]nonan-8-ol](/img/structure/B13616819.png)


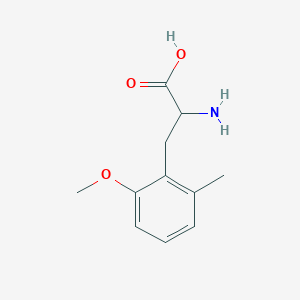
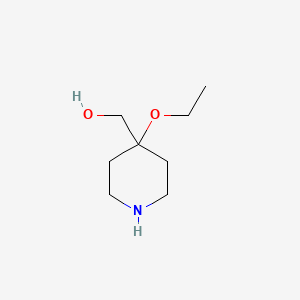
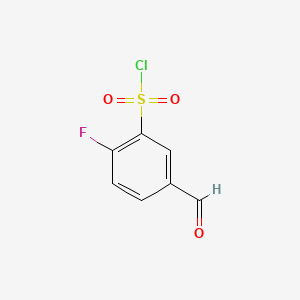
![5-bromo-3-[(2S)-1-methylpyrrolidine-2-carbonyl]-1H-indole](/img/structure/B13616844.png)
